molecular formula C12H12O5 B14582346 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid CAS No. 61479-42-3

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid

Cat. No.: B14582346
CAS No.: 61479-42-3
M. Wt: 236.22 g/mol
InChI Key: ZWIHZNBWGGRYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a benzopyran ring system with an attached propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid typically involves the reaction of 4-oxo-3,4-dihydro-2H-1-benzopyran with a suitable propanoic acid derivative. One common method is the esterification of 4-oxo-3,4-dihydro-2H-1-benzopyran-8-ol with propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl oxidanesulfonic acid
  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid

Uniqueness

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61479-42-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-[(4-oxo-2,3-dihydrochromen-8-yl)oxy]propanoic acid

InChI

InChI=1S/C12H12O5/c13-9-4-6-17-12-8(9)2-1-3-10(12)16-7-5-11(14)15/h1-3H,4-7H2,(H,14,15)

InChI Key

ZWIHZNBWGGRYDT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2OCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.